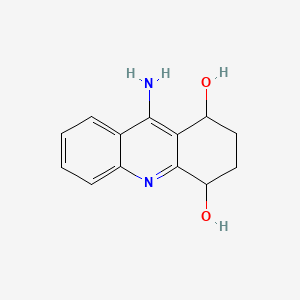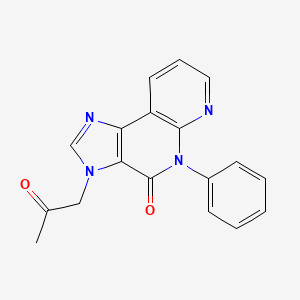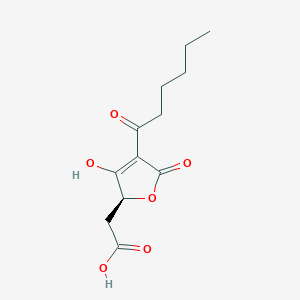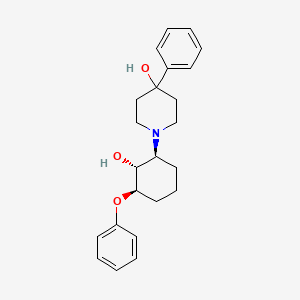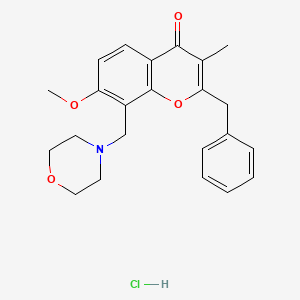
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride” is a synthetic organic compound that belongs to the benzopyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst in der Regel mehrere Schritte, darunter die Bildung des Benzopyran-Kerns, gefolgt von der Funktionalisierung an verschiedenen Positionen. Häufige Synthesewege können umfassen:
Bildung des Benzopyran-Kerns: Dies kann durch Cyclisierungsreaktionen mit Phenolverbindungen und geeigneten Aldehyden oder Ketonen erreicht werden.
Funktionalisierung: Die Einführung von Methoxy-, Methyl-, Morpholinylmethyl- und Phenylmethylgruppen kann mit Standard-Organischen Reaktionen wie Alkylierung, Methylierung und Substitutionsreaktionen durchgeführt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung des Synthesewegs für die großtechnische Produktion umfassen, wobei der Schwerpunkt auf Ausbeute, Reinheit und Kosteneffizienz liegt. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Techniken beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methoxy- oder Methylgruppen, eingehen.
Reduktion: Reduktionsreaktionen könnten die Carbonylgruppe im Benzopyranring angreifen.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den Morpholinylmethyl- und Phenylmethylpositionen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Nukleophile.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen würden von den jeweiligen Bedingungen und Reagenzien abhängen. Zum Beispiel könnte Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu Alkoholen führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie in der synthetischen organischen Chemie wertvoll macht.
Biologie
Biologisch werden Verbindungen der Benzopyran-Familie oft auf ihre potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, antioxidative und krebshemmende Aktivitäten.
Medizin
In der Medizin könnte diese Verbindung auf ihr Potenzial als Arzneimittelkandidat untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit verschiedenen biologischen Zielmolekülen interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.
Industrie
Industriell könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung würde von ihrer spezifischen biologischen Aktivität abhängen. Im Allgemeinen üben Verbindungen der Benzopyran-Familie ihre Wirkungen durch die Interaktion mit Enzymen, Rezeptoren oder anderen Proteinen aus. Die beteiligten molekularen Zielstrukturen und Signalwege müssten durch experimentelle Studien identifiziert werden.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. Generally, compounds in the benzopyran family exert their effects by interacting with enzymes, receptors, or other proteins. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4H-1-Benzopyran-4-on: Die Stammverbindung, der die zusätzlichen funktionellen Gruppen fehlen.
7-Methoxy-4H-1-Benzopyran-4-on: Ein einfacheres Derivat mit nur der Methoxygruppe.
3-Methyl-4H-1-Benzopyran-4-on: Ein weiteres Derivat mit einer Methylgruppe.
Einzigartigkeit
Die Einzigartigkeit von „4H-1-Benzopyran-4-on, 7-Methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, Hydrochlorid“ liegt in der Kombination seiner funktionellen Gruppen, die einzigartige biologische und chemische Eigenschaften verleihen können, die in einfacheren Derivaten nicht vorhanden sind.
Eigenschaften
CAS-Nummer |
138833-32-6 |
|---|---|
Molekularformel |
C23H26ClNO4 |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
2-benzyl-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H25NO4.ClH/c1-16-21(14-17-6-4-3-5-7-17)28-23-18(22(16)25)8-9-20(26-2)19(23)15-24-10-12-27-13-11-24;/h3-9H,10-15H2,1-2H3;1H |
InChI-Schlüssel |
WPIIIWDRDFZLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



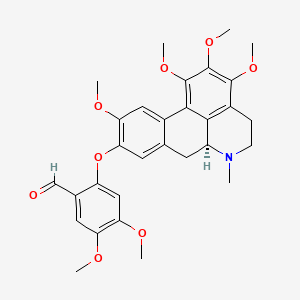


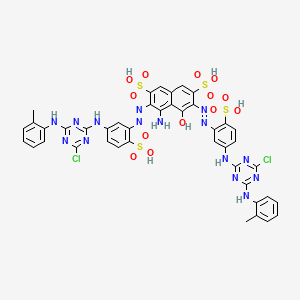
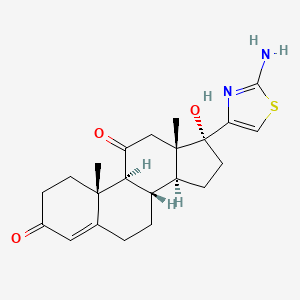
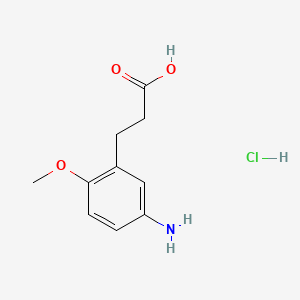
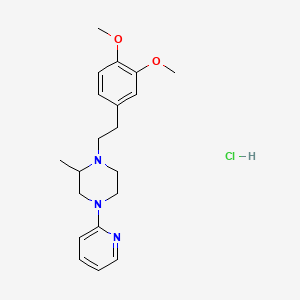
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
